molecular formula C10H12Cl2N4O2 B1672424 Guanabenz acetate CAS No. 23256-50-0

Guanabenz acetate

Cat. No.: B1672424
CAS No.: 23256-50-0
M. Wt: 291.13 g/mol
InChI Key: MCSPBPXATWBACD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Guanabenz acetate primarily targets the Alpha-2A adrenergic receptor and the Alpha-2B adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of blood pressure. Guanabenz acts as an agonist to these receptors, meaning it binds to these receptors and activates them .

Mode of Action

The antihypertensive effect of Guanabenz is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . The decrease in sympathetic outflow leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz also causes a decrease in peripheral vascular resistance .

Biochemical Pathways

Guanabenz’s action on the alpha-2 adrenergic receptors leads to a decrease in the activity of adenylate cyclase. This decrease in adenylate cyclase activity then reduces the level of cyclic adenosine monophosphate (cAMP) within the cell. The reduction in cAMP levels ultimately leads to a decrease in the release of neurotransmitters from nerve endings, thus reducing sympathetic outflow .

Pharmacokinetics

Approximately 75% of an orally administered dose of this compound is absorbed and metabolized, with less than 1% of unchanged drug recovered from the urine . Peak plasma concentrations of unchanged drug occur between two and five hours after a single oral dose . The average half-life for Guanabenz is about 6 hours .

Result of Action

The molecular and cellular effects of Guanabenz’s action include a decrease in the release of neurotransmitters from nerve endings, a decrease in sympathetic outflow, and a decrease in peripheral vascular resistance . These effects result in a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . In addition, Guanabenz has been found to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs .

Action Environment

The action, efficacy, and stability of Guanabenz can be influenced by various environmental factors. For instance, the absorption of Guanabenz can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as kidney or liver function, which can affect the drug’s metabolism and elimination .

Biochemical Analysis

Biochemical Properties

Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that this compound can enhance the cellular uptake and efficacy of certain biomolecules .

Molecular Mechanism

The molecular mechanism of this compound’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of this compound also causes a decrease in peripheral vascular resistance .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant effects. For instance, intraperitoneal administration of this compound for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

This compound is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanabenz acetate is synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine. The reaction involves the formation of a Schiff base, followed by the addition of acetic acid to form the acetate salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the following steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may introduce different functional groups onto the aromatic ring .

Properties

CAS No.

23256-50-0

Molecular Formula

C10H12Cl2N4O2

Molecular Weight

291.13 g/mol

IUPAC Name

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)

InChI Key

MCSPBPXATWBACD-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Appearance

White to off-white solid powder.

Color/Form

White solid from acetonitrile
White to almost white powde

melting_point

227-229 °C (decomposition)

Key on ui other cas no.

23256-50-0

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5051-62-7 (Parent)

shelf_life

>2 years if stored properly

solubility

Solubility of 50 mg/ml in alcohol at 25 °C
In water, 11 mg/ml @ 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6 Dichlorobenzylideneaminoguanidine
2,6-Dichlorobenzylideneaminoguanidine
Acetate Wyeth-Ayerst, Guanabenz
Acetate, Guanabenz
BR 750
BR-750
BR750
Guanabenz
Guanabenz Acetate
Guanabenz Acetate Wyeth-Ayerst
Guanabenz Monoacetate
Monoacetate, Guanabenz
WY 8678
WY-8678
WY8678
Wyeth Ayerst of Guanabenz Acetate
Wyeth-Ayerst of Guanabenz Acetate
Wytensin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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